molecular formula C13H18N2O5 B580733 6-tert-butyl 3-methyl 4,5-dihydroisoxazolo[5,4-c]pyridine-3,6(7H)-dicarboxylate CAS No. 1260655-07-9

6-tert-butyl 3-methyl 4,5-dihydroisoxazolo[5,4-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B580733
CAS No.: 1260655-07-9
M. Wt: 282.296
InChI Key: FSZJTSKUQGWVLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of dihydroisoxazolo-pyridine dicarboxylates, characterized by a bicyclic core (isoxazolo[5,4-c]pyridine) with ester substituents at positions 3 and 4. The tert-butyl group at position 6 and methyl ester at position 3 confer steric bulk and influence electronic properties, impacting reactivity, solubility, and biological interactions.

Properties

IUPAC Name

6-O-tert-butyl 3-O-methyl 5,7-dihydro-4H-[1,2]oxazolo[5,4-c]pyridine-3,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5/c1-13(2,3)19-12(17)15-6-5-8-9(7-15)20-14-10(8)11(16)18-4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZJTSKUQGWVLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)ON=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677515
Record name 6-tert-Butyl 3-methyl 4,7-dihydro[1,2]oxazolo[5,4-c]pyridine-3,6(5H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260655-07-9
Record name 6-tert-Butyl 3-methyl 4,7-dihydro[1,2]oxazolo[5,4-c]pyridine-3,6(5H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-butyl 3-methyl 4,5-dihydroisoxazolo[5,4-c]pyridine-3,6(7H)-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable pyridine derivative, the introduction of tert-butyl and methyl groups can be achieved through alkylation reactions. The formation of the isoxazole ring is often accomplished via cycloaddition reactions involving nitrile oxides and alkenes.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions such as temperature control, pressure, and solvent selection to facilitate the desired transformations efficiently. Continuous flow reactors and automated synthesis platforms are commonly employed to scale up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the isoxazole ring, potentially converting it into more saturated derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides, and nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

6-tert-butyl 3-methyl 4,5-dihydroisoxazolo[5,4-c]pyridine-3,6(7H)-dicarboxylate has been explored for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Studied for its therapeutic potential, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially modulating cellular processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

The isoxazolo[5,4-c]pyridine core distinguishes the target compound from analogs featuring thieno[2,3-c]pyridine (e.g., compounds in –6, 12–13) or imidazo[1,2-a]pyridine (–10). Key differences:

  • Electronic Effects : Isoxazole rings are more electron-deficient than thiophene or imidazole due to the electronegative oxygen and nitrogen atoms. This enhances electrophilic reactivity and alters binding interactions in biological systems.

Substituent Variations

Table 1: Substituent Comparison of Key Analogs
Compound Name R<sup>3</sup> R<sup>6</sup> Core Heterocycle Molecular Weight (g/mol) Key Properties/Activities Reference
Target: 6-tert-Butyl 3-Methyl 4,5-dihydroisoxazolo[5,4-c]pyridine-3,6(7H)-dicarboxylate Methyl tert-Butyl Isoxazolo[5,4-c]pyridine ~322* Not reported in evidence N/A
6-tert-Butyl 3-Ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (TBHPC, 87) Ethyl tert-Butyl Thieno[2,3-c]pyridine 326.41 Antioxidant activity; AChE/BChE inhibition
3-tert-Butyl 6-Methyl 2-((3,4,5-trimethoxyphenyl)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (3i) Methyl tert-Butyl Thieno[2,3-c]pyridine Not reported Antitubulin agent (64% yield)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Ethyl Ethyl Imidazo[1,2-a]pyridine 550.08 (HRMS) Photoconductive properties

*Calculated based on molecular formula.

  • Ester Group Impact :
    • Methyl vs. Ethyl Esters : Methyl esters (e.g., in compound 3i) may reduce steric hindrance compared to ethyl, enhancing binding to enzymes like acetylcholinesterase (AChE). Ethyl esters (e.g., TBHPC) exhibit moderate antioxidant activity but lower than reference compounds like ascorbic acid .
    • tert-Butyl Group : Enhances solubility in organic solvents and stabilizes the compound against hydrolysis, as seen in TBHPC .

Antioxidant and Enzymatic Inhibition

  • TBHPC (Ethyl Ester) : Demonstrated AChE inhibition (Ki = 7.13 ± 0.84 µM) and BChE inhibition (Ki = 5.75 ± 1.03 µM), outperforming its Fe(II), Ni(II), and Pd(II) complexes .

Thermal and Spectroscopic Data

  • Melting Points: Thieno[2,3-c]pyridine derivatives with methyl/tert-alkyl esters exhibit lower melting points (e.g., 50–52°C for 3i ) compared to imidazo[1,2-a]pyridines (243–245°C for 1l ), likely due to reduced crystallinity.
  • Spectroscopic Characterization : All analogs were confirmed via <sup>1</sup>H/<sup>13</sup>C NMR, IR, and mass spectrometry, with shifts dependent on substituent electronegativity and ring aromaticity .

Biological Activity

6-tert-butyl 3-methyl 4,5-dihydroisoxazolo[5,4-c]pyridine-3,6(7H)-dicarboxylate (CAS No. 1260655-07-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and safety profiles based on diverse research findings.

  • Molecular Formula : C₁₃H₁₈N₂O₅
  • Molecular Weight : 282.29 g/mol
  • Structure : The compound features a pyridine ring fused with an isoxazole moiety, contributing to its unique biological properties.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its anti-cancer properties, antioxidant capabilities, and potential neuroprotective effects.

Anticancer Activity

Research has shown that derivatives of isoxazole-pyridine compounds exhibit significant antiproliferative effects against various cancer cell lines. In particular, studies have indicated that similar compounds can inhibit tubulin polymerization, thereby disrupting microtubule dynamics essential for cell division.

  • Mechanism of Action :
    • Compounds similar to this compound have been shown to interact with tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
  • Case Study Findings :
    • A related compound demonstrated IC50 values ranging from 0.0080.008 to 0.012μM0.012\mu M against various cancer cell lines including SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma) .
    • These results suggest that the compound may possess similar or enhanced anticancer properties.

Antioxidant Activity

The antioxidant potential of isoxazole derivatives has also been explored, indicating their ability to scavenge free radicals and reduce oxidative stress.

  • Research Findings :
    • Studies have indicated that compounds with similar structures can exhibit significant antioxidant activity by inhibiting lipid peroxidation and enhancing the activity of antioxidant enzymes .

Neuroprotective Effects

Preliminary studies suggest that certain isoxazole derivatives may offer neuroprotective benefits by modulating neurotransmitter systems and reducing neuroinflammation.

  • Potential Applications :
    • The neuroprotective properties could make this compound a candidate for the treatment of neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Safety Profile

While exploring the biological activities of this compound, it is crucial to consider its safety profile:

  • Hazard Classifications : The compound is classified as hazardous with acute toxicity (oral), skin irritation potential, and aquatic toxicity concerns .
  • Precautionary Measures : Appropriate handling protocols should be followed to mitigate risks associated with exposure.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 6-tert-butyl 3-methyl 4,5-dihydroisoxazolo[5,4-c]pyridine-3,6(7H)-dicarboxylate?

  • Methodology : The compound can be synthesized via a multi-step protocol involving cyclization and esterification. For example, a one-pot two-step reaction using tert-butyl and methyl ester precursors under reflux conditions in methanol or ethanol, followed by purification via crystallization (e.g., ethyl ether) to yield a solid product. This approach is inspired by similar dihydrothienopyridine dicarboxylate syntheses, where methyl 2-cyanoacetate and ethyl 4-oxopiperidine-1-carboxylate were condensed to form the core structure .
  • Key Parameters : Reaction temperature (e.g., 60–80°C), solvent polarity, and stoichiometric ratios of reagents influence yield. Typical yields range from 40% to 86% for analogous compounds .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Methodology :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra in deuterated solvents (e.g., CDCl3_3, DMSO-d6_6) to identify characteristic peaks, such as tert-butyl protons at δ 1.2–1.3 ppm and methyl ester protons at δ 3.8–4.2 ppm .
  • HRMS : Confirm molecular weight accuracy (e.g., calculated vs. observed mass within 0.02 Da) using electrospray ionization (ESI) .
  • IR : Detect ester carbonyl stretches near 1700–1750 cm1^{-1} and isoxazoline ring vibrations at 1200–1300 cm1^{-1} .

Q. What are the optimal conditions for purifying this compound?

  • Methodology : Use solvent-dependent crystallization (e.g., ethyl ether or hexane/ethyl acetate mixtures) to isolate the product as a yellow solid. For impurities with similar polarity, silica gel column chromatography with gradients of ethyl acetate in hexane (10–30%) is effective .

Advanced Research Questions

Q. How does side-chain substitution (e.g., tert-butyl vs. methyl) impact the compound’s electronic properties and reactivity?

  • Methodology : Perform density functional theory (DFT) calculations to map electron density distribution and frontier molecular orbitals. Compare with experimental data (e.g., UV-vis absorption spectra) to correlate substituent effects with optical or catalytic behavior. For example, tert-butyl groups enhance steric hindrance, reducing aggregation in polymer analogs .
  • Case Study : In diketopyrrolopyrrole polymers, tert-butyl side chains lowered energy levels by 0.3 eV compared to methyl groups, improving photovoltaic efficiency .

Q. What mechanistic insights explain contradictions in reaction yields for analogous compounds?

  • Analysis : Contrast high-yield (84%) syntheses using methyl 2-cyanoacetate with lower yields (40%) in triflate-mediated cross-coupling reactions . Key factors include:

  • Intermediate Stability : Triflate intermediates may hydrolyze under protic conditions.
  • Catalyst Selection : Palladium catalysts (e.g., Pd2_2dba3_3) improve efficiency in Stille polycondensation reactions .
    • Resolution : Optimize reaction atmosphere (inert gas) and catalyst loading (5–10 mol%) to mitigate side reactions .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology : Conduct accelerated degradation studies by exposing the compound to heat (40–60°C), light, and humidity. Monitor decomposition via HPLC or LC-MS. For example, dihydrothienopyridine analogs degrade into cyano-hydrolyzed byproducts under acidic conditions .
  • Recommendations : Store at −20°C in airtight, light-resistant containers with desiccants to prevent ester hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.